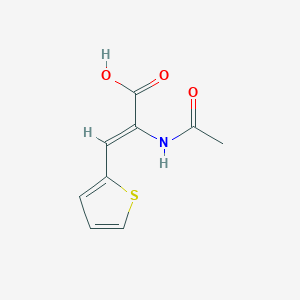

2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid

Description

Contextualization within α,β-Unsaturated Carboxylic Acid Derivatives Research

2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid is a derivative of α,β-unsaturated carboxylic acids, a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carboxylic acid group. This structural feature makes them highly reactive and valuable intermediates in organic synthesis. They can undergo a variety of chemical transformations, including nucleophilic addition and cycloaddition reactions, allowing for the construction of diverse molecular architectures. The presence of the N-acetylamino group further functionalizes the double bond, influencing its reactivity and providing a handle for further chemical modifications.

Significance in Heterocyclic Chemistry, particularly Thiophene (B33073) Derivatives

The incorporation of a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is of particular importance in medicinal chemistry. Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. cabidigitallibrary.orgderpharmachemica.com The thiophene nucleus is considered a "structural alert" in drug design, as its metabolic pathways can lead to the formation of reactive metabolites. nih.gov However, this reactivity also presents opportunities for the development of targeted therapeutic agents. The study of this compound contributes to the broader understanding of how the thiophene moiety influences the chemical and biological properties of α,β-unsaturated carboxylic acid derivatives.

Overview of Research Trajectories and Challenges

Research involving this compound and its analogues is multifaceted. A primary focus is on the development of efficient synthetic routes to this class of compounds. The Erlenmeyer-Plöchl synthesis, a classic method for the preparation of α,β-unsaturated N-acylamino acids, is a likely pathway for its synthesis, involving the condensation of thiophene-2-carboxaldehyde with N-acetylglycine. wikipedia.org

A significant application of this compound is as an intermediate in the synthesis of more complex molecules, such as peptides. For instance, it is a precursor to the dehydrodipeptide N-[2-acetylamino-3-(2-thienyl)-2-propenoyl]-tyrosine, which has been the subject of pharmacokinetic studies. nih.gov These studies are crucial for understanding the absorption, distribution, metabolism, and excretion of potential drug candidates.

Challenges in this area of research include the stereoselective synthesis of the (E) and (Z) isomers of the propenoic acid and the exploration of the full spectrum of its chemical reactivity. Furthermore, detailed investigations into the biological activities of this specific compound and its derivatives are ongoing, aiming to unlock its therapeutic potential.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 68762-59-4 |

| Molecular Formula | C9H9NO3S |

| Molecular Weight | 211.24 g/mol |

| IUPAC Name | (2Z)-2-(acetylamino)-3-(2-thienyl)prop-2-enoic acid |

| Storage Temperature | 2-8 °C |

This data is compiled from chemical supplier information. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-acetamido-3-thiophen-2-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-5H,1H3,(H,10,11)(H,12,13)/b8-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYLBBHMKLRLOF-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C\C1=CC=CS1)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Asymmetric Synthesis Approaches

The generation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis. For 2-(acetylamino)-3-(2-thienyl)-2-propenoic acid, asymmetric hydrogenation is a primary method for introducing chirality, yielding optically active amine derivatives. nih.gov

Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Enamides and Derivatives

Rhodium-based catalysts are highly effective for the asymmetric hydrogenation of prochiral enamides like this compound. nih.gov The process involves the addition of hydrogen across the double bond of the enamide, creating a chiral center. The enantioselectivity of this reaction is dictated by the chiral ligands coordinated to the rhodium center. For instance, the use of a Rhodium complex with the (R,R)-Me-Duphos ligand has been shown to achieve high enantiomeric excess (up to 98.6% ee) in the hydrogenation of exocyclic enamides. nih.gov Similarly, rhodium complexes with bisphosphine ligands such as (R)-SDP are effective for hydrogenating (Z)-configured β-branched enamides, resulting in quantitative yields and excellent enantioselectivities ranging from 88–96% ee. rsc.org The success of these reactions often depends on optimizing parameters such as solvent, pressure, and temperature.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamide Derivatives

| Catalyst System | Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rhodium Complex | (R,R)-Me-Duphos | Exocyclic Enamides | Up to 98.6% | nih.gov |

| Rhodium Complex | (R)-SDP | (Z)-β-branched Enamides | 88–96% | rsc.org |

Biocatalytic Pathways for Enantioselective Production

Biocatalysis presents a green and highly selective alternative to traditional chemical methods for producing chiral compounds. rjpbr.com Enzymes, operating under mild conditions, can execute complex transformations with high regio- and stereoselectivity. rjpbr.com For the synthesis of chiral carboxylic acids, nitrilase enzymes can be employed in the dynamic kinetic resolution of precursor nitriles, affording the desired acid with high conversion rates and excellent enantiomeric excess. researchgate.net Another approach involves ketoreductase enzymes, which are effective in the enantioselective reduction of ketones to their corresponding chiral alcohols, a key step in many synthetic pathways. mdpi.com Carboxylic acid reductase (CAR) enzymes can be coupled with other enzymes, such as UbiD-type decarboxylases, to produce aldehydes from carboxylic acids, which can be valuable intermediates. mdpi.com This chemoenzymatic approach combines the selectivity of biocatalysts with the versatility of organic chemistry to access a wide range of bioactive compounds. rjpbr.comnih.gov

Development and Optimization of Chiral Catalysts and Ligands

The efficacy of metal-catalyzed asymmetric hydrogenation is critically dependent on the design of the chiral ligands. amanote.com Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are widely used due to their atropisomeric chirality, which creates a well-defined chiral environment around the metal center. google.com The development of ligands like SDP (a bisphosphine ligand) and DuPhos has led to significant improvements in the enantioselectivity of rhodium-catalyzed hydrogenations of various enamides. nih.govrsc.org The electronic and steric properties of these ligands are fine-tuned to maximize the differentiation between the two faces of the prochiral substrate. Furthermore, bifunctional catalysts, which possess both a metal center for catalytic activity and a ligand moiety capable of interacting with the substrate (e.g., through hydrogen bonding), have been developed to enhance both reactivity and selectivity in the hydrogenation of simple ketones and imines. princeton.edu The use of thiourea-containing ligands in rhodium catalysis, for example, has enabled the successful asymmetric hydrogenation of unprotected N-H imines through a proposed dual hydrogen-bonding interaction mechanism. nih.gov

Table 2: Examples of Chiral Ligands in Asymmetric Hydrogenation

| Ligand Family | Metal | Key Feature | Application Example | Reference |

|---|---|---|---|---|

| BINAP | Rhodium, Ruthenium | Atropisomeric diphosphine | Hydrogenation of 2-arylpropenoic acids | google.com |

| DuPhos | Rhodium | Chiral C2-symmetric bisphosphine | Hydrogenation of exocyclic enamides | nih.gov |

| SDP | Rhodium | Bisphosphine | Hydrogenation of β-branched enamides | rsc.org |

Classical Chemical Synthesis Routes

Traditional organic synthesis provides robust and scalable methods for constructing the core structure of this compound.

Conventional Condensation Reactions and Derivatization Strategies

The fundamental structure of this compound is typically assembled via a condensation reaction. A common method is the Erlenmeyer-Azlactone synthesis, where an aromatic aldehyde (in this case, 2-thiophenecarboxaldehyde) is condensed with an N-acylglycine (like N-acetylglycine) in the presence of a base (e.g., sodium acetate) and acetic anhydride. This reaction forms an unsaturated azlactone intermediate, which is subsequently hydrolyzed to yield the desired α,β-unsaturated N-acylamino acid. Condensation reactions are a versatile tool in organic synthesis for forming carbon-carbon bonds. researchgate.net

Once synthesized, the propenoic acid derivative can undergo further chemical modifications, or derivatization. researchgate.net The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing a handle for further functionalization. beilstein-journals.org The acetylamino group can also be modified. Such derivatization strategies are crucial for creating analogues with varied chemical properties. nih.gov

Precursor Chemistry and Starting Material Utilization

The synthesis of this compound relies on readily available starting materials. The key precursors are:

2-Thiophenecarboxaldehyde: This aldehyde provides the thienyl moiety and the aldehydic carbon that participates in the condensation. It can be synthesized from thiophene (B33073) through various formylation reactions.

N-Acetylglycine: This compound provides the acetylamino group and the backbone that forms the propenoic acid structure. nist.gov

An alternative precursor for the thienyl portion could be 2-acetylthiophene, which can be prepared from thiophene and acetic anhydride. mdpi.com This ketone can then be elaborated to form the propenoic acid side chain. The synthesis of related thienylpropionic acid derivatives has been documented starting from thiophene and propionic anhydride. google.com The choice of starting materials and the specific synthetic route can be adapted based on desired yield, scalability, and the availability of reagents.

Chemical Transformations and Reactivity Profiling

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups. The thiophene moiety is susceptible to electrophilic substitution, the propenoic acid group can undergo reactions typical of carboxylic acids and alkenes, and the acetylamino group can be involved in hydrolysis or further acylation.

The thiophene ring in this compound is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution reactions. The position of substitution on the thiophene ring is directed by the existing substituent at the 2-position. Generally, electrophilic attack on a 2-substituted thiophene preferentially occurs at the 5-position, and to a lesser extent, at the 3-position.

Key electrophilic substitution reactions applicable to the thiophene moiety include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the thiophene ring can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent.

Nitration: The introduction of a nitro group (-NO2) is typically accomplished using a mixture of nitric acid and sulfuric acid. However, given the potential for oxidation of the thiophene ring, milder nitrating agents may be preferred.

Sulfonation: Treatment with concentrated sulfuric acid or oleum (B3057394) can introduce a sulfonic acid group (-SO3H) onto the thiophene ring.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, using an appropriate acyl or alkyl halide in the presence of a Lewis acid catalyst.

Beyond electrophilic substitution, the thiophene ring can also participate in metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.orgbldpharm.com For this to occur, the thiophene ring would first need to be functionalized with a suitable leaving group, such as a halogen. Common cross-coupling reactions include:

Suzuki Coupling: This reaction involves the coupling of a thienyl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netsigmaaldrich.comresearchgate.netnih.gov

Heck Coupling: This reaction couples a thienyl halide with an alkene in the presence of a palladium catalyst and a base. humanjournals.comresearchgate.netrsc.orgamazonaws.com

Sonogashira Coupling: This involves the coupling of a thienyl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. pharmaffiliates.comsigmaaldrich.comgoogle.comrsc.org

Table 1: Potential Electrophilic Substitution and Cross-Coupling Reactions of the Thiophene Moiety

| Reaction Type | Reagents and Conditions | Potential Product |

| Bromination | N-Bromosuccinimide (NBS), CCl4, reflux | 2-(Acetylamino)-3-(5-bromo-2-thienyl)-2-propenoic acid |

| Nitration | HNO3, H2SO4, 0 °C | 2-(Acetylamino)-3-(5-nitro-2-thienyl)-2-propenoic acid |

| Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O, heat | 2-(Acetylamino)-3-(5-aryl-2-thienyl)-2-propenoic acid |

| Heck Coupling | Alkene, Pd(OAc)2, PPh3, Et3N, DMF, heat | 2-(Acetylamino)-3-(5-alkenyl-2-thienyl)-2-propenoic acid |

The propenoic acid and acetylamino functionalities offer a rich landscape for chemical transformations, allowing for modifications that can significantly alter the physicochemical properties of the parent molecule.

The propenoic acid group contains both a carboxylic acid and a carbon-carbon double bond, each with its own characteristic reactivity.

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst. researchgate.netnih.gov This is a common strategy to enhance lipophilicity.

Amide Bond Formation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide. researchgate.netsigmaaldrich.comnih.govresearchgate.net This is typically achieved using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC).

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4). The double bond may also be reduced under certain conditions.

Reactions of the Double Bond: The α,β-unsaturated system is susceptible to conjugate addition reactions.

The acetylamino group is an amide functionality and can undergo transformations such as:

Hydrolysis: Under acidic or basic conditions, the acetylamino group can be hydrolyzed to yield the corresponding amino group, providing a precursor for further derivatization. researchgate.netnih.govimpactfactor.org

N-Alkylation/N-Acylation: The nitrogen atom of the acetylamino group can potentially be further alkylated or acylated, although this is generally less facile than with a primary amine.

Table 2: Potential Transformations of the Propenoic Acid and Acetylamino Groups

| Functional Group | Reaction Type | Reagents and Conditions | Potential Product |

| Propenoic Acid | Esterification | R'OH, H2SO4 (cat.), heat | Alkyl 2-(acetylamino)-3-(2-thienyl)-2-propenoate |

| Propenoic Acid | Amide Formation | R'R''NH, EDCI, HOBt, DMF | N-alkyl/aryl-2-(acetylamino)-3-(2-thienyl)-2-propenamide |

| Acetylamino | Hydrolysis | HCl (aq), heat | 2-Amino-3-(2-thienyl)-2-propenoic acid |

The development of analogues and the modification of the this compound scaffold are crucial for exploring structure-activity relationships in medicinal chemistry. These strategies often involve the systematic alteration of the different components of the molecule.

Modification of the Thiophene Ring:

Bioisosteric Replacement: The thiophene ring can be replaced with other five- or six-membered aromatic or heteroaromatic rings to investigate the impact of the heteroatom and ring size on biological activity. researchgate.netlookchem.com Common bioisosteres for the thiophene ring include furan, pyrrole, thiazole, and phenyl rings.

Substitution at Various Positions: As discussed in section 2.3.1, introducing a variety of substituents (e.g., halogens, alkyl, aryl, nitro, amino groups) at different positions on the thiophene ring can modulate the electronic and steric properties of the molecule.

Modification of the Propenoic Acid Side Chain:

Ester and Amide Libraries: A common strategy in medicinal chemistry is the synthesis of a library of esters and amides to explore the effect of different alkyl and aryl groups on activity and pharmacokinetic properties. rsc.orgamazonaws.com

Chain Homologation or Truncation: The length of the propenoic acid side chain can be altered to investigate the optimal distance between the thiophene ring and the carboxylic acid (or its derivative).

Introduction of Rigidity: The flexibility of the propenoic acid linker can be constrained by incorporating it into a cyclic system.

Modification of the Acetylamino Group:

Replacement with other Acyl Groups: The acetyl group can be replaced with other acyl moieties (e.g., propionyl, benzoyl) to probe the steric and electronic requirements at this position.

Conversion to other Functional Groups: The acetylamino group can be hydrolyzed to an amino group, which can then be converted to a wide range of other functionalities, such as sulfonamides or ureas.

These derivatization strategies, often employed in combination, allow for a comprehensive exploration of the chemical space around the this compound scaffold, facilitating the identification of analogues with improved properties.

Table 3: Examples of Derivatization Strategies for Analogue Synthesis

| Modification Site | Strategy | Example of Resulting Analogue |

| Thiophene Ring | Bioisosteric Replacement | 2-(Acetylamino)-3-(2-furyl)-2-propenoic acid |

| Propenoic Acid | Amide Formation | N-Benzyl-2-(acetylamino)-3-(2-thienyl)-2-propenamide |

| Acetylamino Group | Acyl Group Variation | 2-(Benzoylamino)-3-(2-thienyl)-2-propenoic acid |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR Spectroscopic Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid is expected to show distinct signals for each type of proton. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the neighboring functional groups.

Thienyl Protons: The thiophene (B33073) ring protons would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific coupling patterns would reveal their relative positions on the ring.

Vinylic Proton: The proton on the carbon-carbon double bond is expected to resonate downfield, likely in the range of δ 7.5-8.0 ppm, due to the deshielding effects of the adjacent carboxylic acid and thienyl groups.

Amide Proton: The N-H proton of the acetylamino group would likely appear as a broad singlet, with its chemical shift being solvent-dependent, typically in the range of δ 8.0-9.5 ppm.

Acetyl Methyl Protons: The three protons of the acetyl methyl group would give rise to a sharp singlet, expected to be in the upfield region, around δ 2.0-2.5 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to be a broad singlet at a very downfield position, typically δ 10.0-13.0 ppm, and its observation can be dependent on the solvent used.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Carbonyl Carbons: Two distinct signals are expected for the carbonyl carbons. The carboxylic acid carbonyl is anticipated to be in the range of δ 165-175 ppm, while the amide carbonyl would likely appear around δ 168-172 ppm.

Thienyl Carbons: The carbon atoms of the thiophene ring would resonate in the aromatic region, typically between δ 125 and 145 ppm.

Vinylic Carbons: The two carbons of the propenoic acid double bond would have distinct chemical shifts, influenced by their substituents. The carbon attached to the thienyl group would be in a different environment than the carbon bearing the acetylamino and carboxylic acid groups, with expected shifts in the δ 120-140 ppm range.

Acetyl Methyl Carbon: The carbon of the methyl group in the acetyl moiety is expected to have a chemical shift in the upfield region, around δ 20-25 ppm.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Assignment |

| ~12.0 (s, 1H) | -COOH |

| ~9.0 (s, 1H) | -NH- |

| ~7.8 (d, 1H) | Thienyl-H |

| ~7.5 (s, 1H) | =CH- |

| ~7.2 (dd, 1H) | Thienyl-H |

| ~7.1 (d, 1H) | Thienyl-H |

| ~2.2 (s, 3H) | -CH₃ |

Application of Two-Dimensional NMR Methodologies for Complex Structures

For unambiguous assignment of all proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity of the protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, a correlation between the vinylic proton and the carbonyl carbon of the carboxylic acid would confirm their proximity.

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecule by probing the vibrations of its chemical bonds.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Key expected vibrational bands for this compound include:

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded carboxylic acid O-H group. orgchemboulder.com

N-H Stretch: A medium intensity band around 3300-3100 cm⁻¹ is anticipated for the N-H stretching of the amide group.

C-H Stretches: Aromatic C-H stretching from the thiophene ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the acetyl methyl group would be just below 3000 cm⁻¹.

C=O Stretches: Two strong carbonyl absorption bands are expected. The carboxylic acid C=O stretch, influenced by hydrogen bonding, would likely appear around 1720-1700 cm⁻¹. The amide I band (primarily C=O stretch) is expected in the range of 1680-1640 cm⁻¹.

C=C Stretch: The stretching of the carbon-carbon double bond of the propenoic acid moiety is expected to give a medium intensity band around 1640-1620 cm⁻¹.

Amide II Band: This band, resulting from N-H bending and C-N stretching, is expected around 1550-1520 cm⁻¹.

Thiophene Ring Vibrations: Characteristic ring stretching vibrations for the thiophene moiety are expected in the 1550-1400 cm⁻¹ region. iosrjournals.orgresearchgate.net

| Predicted IR/FTIR Data | |

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 | O-H stretch (carboxylic acid) |

| 3300-3100 | N-H stretch (amide) |

| ~3100 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1660 | C=O stretch (Amide I) |

| ~1630 | C=C stretch (alkene) |

| ~1540 | N-H bend (Amide II) |

| 1550-1400 | C=C stretch (thiophene ring) |

| ~1300 | C-O stretch (carboxylic acid) |

| ~920 | O-H bend (out-of-plane) |

| ~720 | C-H bend (thiophene ring) |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Phenomena

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations.

Key Raman Bands: The C=C stretching of the alkene and the thiophene ring are expected to show strong signals in the Raman spectrum. The symmetric stretching of the carboxylate group (if the compound is deprotonated) would also be Raman active. The C-S bond of the thiophene ring will also have a characteristic Raman signal. mdpi.comresearchgate.netresearchgate.net

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique for studying molecules adsorbed on metal surfaces (typically silver or gold). The interaction of the thiophene ring's sulfur atom with the metal surface would likely lead to a significant enhancement of the Raman signals of the thiophene moiety. This technique could provide valuable information about the orientation of the molecule on the surface. The thiol group is known to form stable modifications on gold or silver surfaces for SERS-active substrates. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the thiophene ring, the propenoic acid double bond, and the carbonyl groups, is expected to result in strong UV absorption.

The spectrum is likely to show intense absorption bands corresponding to π → π* transitions. Based on similar conjugated systems like cinnamic acid and its derivatives, the maximum absorption wavelength (λ_max) is expected to be in the range of 280-350 nm. researchgate.netresearchgate.net The exact position of λ_max will be influenced by the solvent polarity and the specific electronic effects of the acetylamino and thienyl groups. The acetylamino group can act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maximum compared to the unsubstituted 3-(2-thienyl)propenoic acid.

| Predicted UV-Vis Data | |

| λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| ~280-350 | >10,000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization. For this compound, which has a molecular formula of C₉H₉NO₃S, the expected molecular weight is 211.24 g/mol sigmaaldrich.com.

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 211. The stability of the thiophene ring would likely contribute to a discernible molecular ion peak. The subsequent fragmentation would involve the characteristic cleavage of its functional groups, including the carboxylic acid and the acetylamino moieties.

Key predictable fragmentation pathways include:

Loss of a hydroxyl radical (-OH): A peak at m/z 194, resulting from the cleavage of the carboxylic acid group.

Loss of a carboxyl group (-COOH): A prominent peak at m/z 166, which is a common fragmentation for carboxylic acids libretexts.orglibretexts.org.

Loss of ketene (CH₂=C=O): Cleavage of the acetyl group from the amide linkage would lead to a fragment at m/z 169.

Decarbonylation: Loss of carbon monoxide (-CO) from fragment ions is also a possible pathway.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification and structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Description of Neutral Loss |

|---|---|---|

| 211 | [C₉H₉NO₃S]⁺ | Molecular Ion (M⁺) |

| 194 | [C₉H₈NO₂S]⁺ | Loss of hydroxyl radical (•OH) |

| 169 | [C₇H₈NOS]⁺ | Loss of ketene (C₂H₂O) |

Chiroptical Spectroscopy for Stereochemical Purity Assessment

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are exceptionally valuable for determining the enantiomeric purity and absolute configuration of chiral compounds researchgate.net.

However, the applicability of chiroptical spectroscopy is contingent on the molecule possessing chirality—that is, it must be non-superimposable on its mirror image. The compound this compound possesses a carbon-carbon double bond, which gives rise to geometric isomerism (E/Z isomerism). The specific isomer is designated as (2Z)-2-(acetylamino)-3-(2-thienyl)-2-propenoic acid sigmaaldrich.com.

These (E) and (Z) isomers are diastereomers, not enantiomers. Crucially, neither the (E) nor the (Z) isomer of this compound is chiral, as they both possess a plane of symmetry and are superimposable on their mirror images. Consequently, this compound is optically inactive and will not produce a signal in chiroptical spectroscopy.

Therefore, chiroptical techniques like CD or ORD cannot be used to assess the stereochemical purity of this compound. The assessment of isomeric purity for this compound—that is, quantifying the amount of the (Z) isomer relative to the (E) isomer—would be performed using other analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov

For the related compound 3-(2-thienyl)acrylic acid (3-2TAA), DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine its optimized structural parameters. researchgate.net This level of theory provides a balance between computational cost and accuracy. nih.gov Such calculations for 2-(acetylamino)-3-(2-thienyl)-2-propenoic acid would similarly yield crucial data on bond lengths, bond angles, and dihedral angles. The addition of the acetylamino group is expected to influence the geometry, particularly around the acrylic acid backbone, potentially altering planarity and bond parameters through electronic and steric effects. A comparison between calculated and experimental data, where available, is crucial for validating the computational model. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) based on DFT calculations for a related structure (3-2TAA).

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.35 | C1-C2-C3 | 120.5 |

| C2-C3 | 1.45 | C2-C3-O1 | 123.0 |

| C3-O1 | 1.22 | C2-C3-O2 | 114.0 |

| C3-O2 | 1.36 | O1-C3-O2 | 123.0 |

| C1-C4 | 1.46 | C1-C4-C5 | 128.0 |

| C4-C5 | 1.38 | C4-C5-S1 | 112.0 |

| Data is hypothetical and based on typical values for illustrative purposes, inspired by findings for 3-(2-thienyl)acrylic acid. researchgate.net |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

In the study of 3-(2-thienyl)acrylic acid, the HOMO was found to be distributed over the entire molecule, particularly the C=C double bond and the thiophene (B33073) ring, while the LUMO was localized on the acrylic acid moiety. researchgate.net For this compound, the nitrogen and oxygen atoms of the acetylamino group would likely influence the energy and distribution of these orbitals. The HOMO-LUMO gap would be a key indicator of its kinetic stability. Global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors based on a related structure (3-2TAA).

| Parameter | Energy (eV) | Reactivity Descriptor | Value |

| EHOMO | -6.5 | Chemical Potential (μ) | -4.5 |

| ELUMO | -2.5 | Chemical Hardness (η) | 2.0 |

| Energy Gap (ΔE) | 4.0 | Global Softness (S) | 0.5 |

| Ionization Potential (I) | 6.5 | Electrophilicity Index (ω) | 5.06 |

| Electron Affinity (A) | 2.5 | Max Charge Transfer (ΔNmax) | 2.25 |

| Data is hypothetical and based on typical values for illustrative purposes, inspired by findings for 3-(2-thienyl)acrylic acid. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.net

For 3-(2-thienyl)acrylic acid, MEP analysis revealed that the negative potential is concentrated around the oxygen atoms of the carboxylic acid group, identifying them as the primary sites for electrophilic interaction. researchgate.net In this compound, the MEP map would be more complex. The oxygen of the acetyl group and the nitrogen atom would also contribute significantly to the electrostatic potential distribution, creating additional electron-rich regions. The hydrogen atom of the N-H group would likely appear as a region of positive potential. This detailed charge map is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Reaction Mechanism Elucidation via Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map out a reaction pathway on the potential energy surface. Starting from a transition state (a saddle point on the energy surface), the IRC calculation follows the steepest descent path forward to the products and backward to the reactants. This confirms that a located transition state structure correctly connects the intended reactants and products, providing a clear depiction of the reaction mechanism. While no specific IRC analyses for reactions involving this compound were found, this method would be indispensable for studying its synthesis, degradation, or metabolic pathways. For example, in studying its formation via a condensation reaction, IRC could trace the formation of the key C=C bond, elucidating the precise movements of atoms and changes in energy throughout the process.

Conformational Analysis and Energy Frameworks

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds, and determining their relative stabilities. For a flexible molecule like this compound, rotations can occur around the C-C single bonds of the acrylic acid backbone and the C-N bond of the amide linkage. Computational methods can be used to perform a systematic scan of the potential energy surface by rotating these bonds, allowing for the identification of energy minima corresponding to stable conformers.

Energy framework analysis provides a visual representation of the intermolecular interaction energies within a crystal lattice. This helps in understanding the stability of the crystal packing and the nature of the forces (e.g., hydrogen bonding, π-π stacking) that govern it. While specific studies on this compound are unavailable, analysis of the related 3-(2-thienyl)acrylic acid has shown the importance of hydrogen bonding in forming stable dimer structures. researchgate.net For the title compound, the presence of the N-H and C=O groups in the acetylamino moiety would introduce additional hydrogen bonding capabilities, leading to more complex and robust intermolecular energy frameworks.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. researchgate.net A key feature of NBO analysis is its ability to quantify the stabilization energy (E(2)) associated with charge transfer interactions between filled (donor) and empty (acceptor) orbitals. These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability and the nature of intermolecular forces like hydrogen bonds. researchgate.net

In the NBO study of 3-(2-thienyl)acrylic acid, significant stabilization energies were found for interactions involving the π-orbitals of the thiophene ring and the acrylic system, indicating electron delocalization across the molecule. researchgate.net For this compound, NBO analysis would be particularly insightful. It could quantify the delocalization between the nitrogen lone pair and the adjacent carbonyl group (amide resonance) and other π-systems. Furthermore, it would provide a quantitative measure of the strength of intermolecular hydrogen bonds, for instance, between the N-H donor of one molecule and a carbonyl oxygen acceptor of another, by calculating the stabilization energy of the corresponding donor-acceptor interaction.

Table 3: Illustrative NBO Analysis - Major Donor-Acceptor Interactions based on a related structure (3-2TAA).

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O1 | π(C2-C3) | 25.5 | Lone Pair -> Antibonding π |

| π(C4-C5) | π(C1-C2) | 18.2 | π -> Antibonding π |

| LP(2) S1 | σ(C4-C5) | 5.1 | Lone Pair -> Antibonding σ |

| σ(C1-H1) | σ(C4-S1) | 3.4 | σ -> Antibonding σ |

| LP = Lone Pair. Data is hypothetical and based on typical values for illustrative purposes, inspired by findings for 3-(2-thienyl)acrylic acid. researchgate.net |

Investigative Applications in Chemical and Biological Systems Non Clinical Focus

Role as Synthetic Intermediates and Building Blocks in Complex Organic Syntheses

The molecular architecture of 2-(acetylamino)-3-(2-thienyl)-2-propenoic acid makes it a valuable intermediate in the synthesis of more complex molecules. The thiophene (B33073) ring is a well-established isostere for the benzene (B151609) ring in medicinal chemistry, often introduced to modulate biological activity and pharmacokinetic properties. nih.govorientjchem.orgderpharmachemica.com Thiophene-2-carboxylic acid and its derivatives are known precursors for various pharmaceuticals and serve as substrates in coupling and olefination reactions. wikipedia.org

The α,β-unsaturated carbonyl system and the N-acetylamino group provide multiple reactive sites for further chemical transformations. These functional groups are characteristic of dehydroamino acids, which are important components of peptides and other biologically active natural products. Propenoic acid derivatives are recognized as useful intermediates for generating unnatural amino acids and as building blocks for diverse heterocyclic systems. researchgate.net The compound can undergo a variety of reactions, including those targeting the thiophene ring (e.g., electrophilic substitution), the alkene bond (e.g., addition, reduction), the carboxylic acid (e.g., esterification, amidation), and the N-acetyl group (e.g., hydrolysis). This reactivity profile allows for its incorporation into larger, more complex molecular scaffolds.

| Reactive Site | Reaction Type | Potential Product Class | Reference Reaction Principle |

|---|---|---|---|

| Thiophene Ring | Electrophilic Substitution (e.g., Halogenation, Nitration) | Functionalized Thiophene Derivatives | wikipedia.org |

| Alkene Double Bond | Hydrogenation (Reduction) | Saturated Propanoic Acid Derivatives | prepchem.com |

| Carboxylic Acid | Esterification / Amidation | Esters / Amides (e.g., Peptide Coupling) | chemicalbook.comchemicalbook.com |

| N-Acetylamino Group | Hydrolysis | α-Amino Acid Derivatives | researchgate.net |

Studies in Material Science and Polymer Chemistry, leveraging the Thiophene Ring

The thiophene moiety is a cornerstone in the field of materials science, particularly for the development of π-conjugated polymers with applications in organic electronics. researchgate.net Polythiophenes and their derivatives are renowned for their exceptional electronic and optical properties, which are utilized in organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs). researchgate.netcnr.it

While the direct polymerization of this compound is not extensively documented, its structure suggests significant potential as a functional monomer. The propenoic acid (acrylic acid) group is readily polymerizable via free-radical or other mechanisms to form a polyacrylate backbone. rsc.orgnih.gov The incorporation of the thiophene ring into the side chain of a polymer can impart electroactive and photoactive properties to the material. Furthermore, the acetylamino and carboxylic acid functional groups offer opportunities for post-polymerization modification, cross-linking, or influencing the polymer's solubility and processing characteristics. The synthesis of thiophene-based microporous polymer networks, often through electropolymerization, has yielded materials with high surface areas and thermal stability, suitable for applications in gas capture and sensors. acs.org Conjugated polymer gels based on thiophene have also been explored for stretchable electronics. acs.org

| Polymer Type | Key Properties | Potential Applications | Reference |

|---|---|---|---|

| Polythiophene (general) | Electrical conductivity (when doped), Electrochromism, Photoluminescence | OLEDs, OTFTs, OPVs, Sensors | wikipedia.orgresearchgate.net |

| Thiophene-Based Microporous Networks | High surface area, Thermal stability, Porosity | Gas capture and separation, Catalysis | acs.org |

| Thiophene-Based Conjugated Gels | Intrinsic stretchability, Conductivity | Stretchable electronics | acs.org |

| Functionalized Poly(thienyl-acrylate) (Hypothetical) | Tunable electronic properties, Functional side chains for cross-linking | Functional coatings, Sensor materials | N/A |

Mechanistic Investigations of Biocatalytic Processes and Enzyme-Substrate Interactions (in vitro)

The structural similarity of this compound to N-acetylated amino acids makes it a compelling substrate for in vitro studies of enzyme mechanisms and specificity. Biocatalysis, which employs enzymes for organic synthesis, offers high stereoselectivity and regioselectivity under mild conditions. nih.gov Thiophene-containing compounds are known to interact with various enzymes and have been investigated as enzyme inhibitors. orientjchem.org

This compound can be used as a probe to investigate the active site of enzymes such as peptidases, hydrolases, or acylases. By monitoring the enzymatic transformation (e.g., hydrolysis of the amide bond), researchers can gain insights into enzyme-substrate interactions. rsc.org Kinetic studies can be performed to determine key parameters like the Michaelis constant (K_m) and maximum velocity (V_max), which quantify the enzyme's affinity for the substrate and its catalytic efficiency, respectively. nih.gov Such in vitro assays are crucial for understanding the fundamental principles of biocatalysis and for the rational design of new enzyme inhibitors or biocatalytic processes.

| Substrate Concentration [S] (mM) | Initial Velocity (V₀) (µM/min) without Inhibitor | Initial Velocity (V₀) (µM/min) with Competitive Inhibitor |

|---|---|---|

| 0.5 | 25.0 | 14.3 |

| 1.0 | 40.0 | 25.0 |

| 2.0 | 57.1 | 40.0 |

| 5.0 | 76.9 | 62.5 |

| 10.0 | 87.0 | 76.9 |

| Calculated K_m (mM) | 1.5 | 3.0 |

| Calculated V_max (µM/min) | 100.0 | 100.0 |

This table illustrates how kinetic data can be used to characterize enzyme-substrate and enzyme-inhibitor interactions, based on methodologies described in the literature. nih.gov

Chemical Interactions in Environmental and Industrial Contexts

Organic compounds containing heteroatoms (such as N, O, S) and π-electrons are often effective corrosion inhibitors for metals in acidic environments. electrochemsci.orgarabjchem.org Thiophene and its derivatives have demonstrated significant potential in this area. mdpi.comresearchgate.nettsijournals.com The inhibition mechanism relies on the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com

This compound possesses multiple features conducive to corrosion inhibition. The sulfur atom in the thiophene ring, the nitrogen and oxygen atoms of the acetylamino group, and the oxygens of the carboxylic acid can all serve as active centers for adsorption onto a metal surface. electrochemsci.orgarabjchem.org Additionally, the π-electrons of the aromatic thiophene ring and the conjugated double bond contribute to the adsorption process. electrochemsci.org The mode of adsorption can be physisorption (electrostatic interactions) or chemisorption (coordinate bond formation between heteroatom lone pairs and vacant metal d-orbitals). researchgate.net The effectiveness of such compounds is typically evaluated using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), which can determine the inhibition efficiency and elucidate the inhibition mechanism (anodic, cathodic, or mixed-type). arabjchem.orgmdpi.com

| Inhibitor | Concentration | Medium | Inhibition Efficiency (%IE) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| Triphenyltin 2-thiophene carboxylate | 1.0 mM | 1 M HCl | 97% | Mixed-type | arabjchem.org |

| 2-Thiophenecarboxaldehyde | - | 0.5 M H₂SO₄ | High | - | researchgate.net |

| (Thiophen-2-yl)methanone derivative | 0.05 mM | 1.0 M HCl | ~97% | Mixed-type | mdpi.com |

Understanding the stability and degradation of chemical compounds is crucial for assessing their environmental persistence and lifecycle. The structure of this compound contains several functional groups that could be susceptible to degradation under various conditions.

Potential degradation pathways include:

Oxidative Degradation: The thiophene ring is susceptible to oxidation, which can occur at the sulfur atom to form an S-oxide or at the double bonds, potentially leading to ring-opening. wikipedia.org This is relevant to the metabolism of some thiophene-containing drugs. wikipedia.org

Hydrolytic Degradation: The amide bond of the acetylamino group could undergo hydrolysis, especially under acidic or basic conditions, to yield 2-amino-3-(2-thienyl)-2-propenoic acid and acetic acid.

Photolytic Degradation: The conjugated system and aromatic ring may absorb UV radiation, potentially leading to photochemical reactions. Studies on poly(acrylic acid) have shown that UV irradiation can lead to decomposition. rsc.orgnih.gov

Biodegradation: The structural similarity to amino acids suggests that the compound could be susceptible to microbial degradation. Fungi, for example, have been shown to degrade acrylic copolymers. nih.gov In some cases, enzymatic processes can lead to the breakdown of thiophene-based polyesters. frontiersin.org

Model systems for studying these pathways could involve exposing the compound to controlled conditions of pH, temperature, UV light, and specific microbial cultures, followed by analysis of the degradation products.

Development of Advanced Analytical Probes and Reagents

Thiophene-based molecules are widely exploited in the development of fluorescent chemosensors due to their favorable photophysical properties. mdpi.comnih.gov The thiophene ring can act as a fluorophore, and its emission properties can be modulated by the attachment of various functional groups and by its interaction with specific analytes. tandfonline.comdtu.dk This has led to the design of selective and sensitive probes for detecting environmentally and biologically important species, such as metal ions (e.g., Hg²⁺, Zn²⁺, Au³⁺) and anions. mdpi.comtandfonline.comdtu.dk

This compound is a promising scaffold for the development of such analytical tools. Its conjugated system provides a basis for fluorescence. The carboxylic acid and acetylamino groups can act as binding sites or can be readily modified to introduce specific recognition units for a target analyte. For instance, the carboxylic acid could be coupled to a receptor for a particular metal ion. The binding event would likely alter the electronic structure of the conjugated system, leading to a detectable change in the fluorescence signal (e.g., enhancement, quenching, or a wavelength shift), forming the basis of a "turn-on" or "turn-off" ratiometric sensor. tandfonline.com

| Thiophene Derivative Structure | Target Analyte | Sensing Principle | Reference |

|---|---|---|---|

| Thiophene with pyridine (B92270) chelating groups | Hg(II) | Ratiometric fluorescence response | tandfonline.com |

| Dihydrothiophene-carboxamide derivative | Zn(II), CN⁻ | Fluorescence enhancement ("turn-on") | mdpi.com |

| Carbazole-extended thiophene | Au(III) | Fluorescence quenching (CHEQ) | dtu.dkdtu.dk |

| Thiophene-appended benzothiazole | Cu(II), Cd(II) | Ratiometric detection | nih.gov |

Q & A

Q. What are the recommended synthetic routes for 2-(Acetylamino)-3-(2-thienyl)-2-propenoic acid, and how can reaction conditions be optimized?

The synthesis of structurally analogous acrylamido acids, such as 2-acetamido-3-(2,4-difluorophenyl)prop-2-enoic acid, involves condensation reactions between aldehydes and active methylene compounds. For example, 2,4-difluorobenzaldehyde reacts with N-acetylglycine under basic conditions (e.g., sodium acetate/acetic acid) to form the α,β-unsaturated acid via Knoevenagel condensation . Optimization focuses on temperature (70–90°C), solvent choice (acetic acid or ethanol), and catalyst (piperidine or ammonium acetate). Yield improvements (70–85%) are achieved by controlling stoichiometry and avoiding over-oxidation of the thienyl group .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : and NMR are essential for confirming the α,β-unsaturated structure and substituent positions. For example, the thienyl proton signals appear at δ 6.8–7.5 ppm, while the acrylamido carbonyl resonates near δ 170 ppm .

- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) separates impurities, while high-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 252.06) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data or bioactivity results across studies?

Discrepancies often arise from:

- Stereochemical variations : For example, E/Z isomerism in the α,β-unsaturated system can alter NMR splitting patterns and biological activity. Use NOESY or ROESY to confirm configuration .

- Impurity profiles : Trace thiophene oxidation byproducts (e.g., sulfoxides) may skew bioassays. Employ preparative HPLC or column chromatography for purification .

- Solvent effects : Polar solvents (DMSO) may stabilize specific tautomers. Cross-validate results in multiple solvents .

Q. What strategies are effective for studying structure-activity relationships (SAR) involving the thienyl and acetamido groups?

- Substituent Scanning : Replace the thienyl group with other heterocycles (e.g., pyridyl in ) or modify the acetamido moiety to sulfonamido (as in ) to assess electronic and steric effects on bioactivity.

- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target enzymes .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., acrylamido carbonyl) and hydrophobic regions (thienyl ring) using tools like Schrödinger’s Phase .

Q. How can researchers design experiments to investigate the compound’s potential as a enzyme inhibitor or probe?

- Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure inhibition constants () against serine hydrolases or kinases .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation, a key factor in drug development .

Q. What advanced techniques resolve challenges in crystallizing this compound for structural studies?

- Co-crystallization : Add co-formers (e.g., nicotinamide) to enhance lattice stability via hydrogen bonding .

- High-Throughput Screening : Use robotic dispensers to test >100 solvent combinations (e.g., PEGs, ionic liquids) for optimal crystal growth .

- Synchrotron Radiation : Enhances diffraction resolution for small crystals (<0.1 mm) at facilities like APS or ESRF .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.